3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol
Brand Name: Vulcanchem
CAS No.: 1689502-03-1
VCID: VC11610471
InChI:
SMILES:
Molecular Formula: C13H16BF3O4
Molecular Weight: 304.1

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol

CAS No.: 1689502-03-1

Cat. No.: VC11610471

Molecular Formula: C13H16BF3O4

Molecular Weight: 304.1

Purity: 95

* For research use only. Not for human or veterinary use.

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol - 1689502-03-1

Specification

CAS No. 1689502-03-1
Molecular Formula C13H16BF3O4
Molecular Weight 304.1

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₃H₁₆BF₃O₄, with a molecular weight of 312.08 g/mol. Its IUPAC name, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol, reflects the positions of its functional groups on the benzene ring. Key structural features include:

  • Boronic ester moiety: The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, enhancing its shelf life and reactivity in cross-coupling reactions .

  • Trifluoromethoxy group: The -OCF₃ substituent exerts strong electron-withdrawing effects, modulating electronic density on the aromatic ring and influencing regioselectivity in substitution reactions .

  • Phenolic hydroxyl group: Provides a site for further functionalization, such as oxidation or alkylation.

Table 1: Predicted Physicochemical Properties

PropertyValue
Melting point90–94 °C (estimated)
Boiling point340–345 °C (predicted)
Density1.22±0.1 g/cm³ (predicted)
Water solubilityInsoluble
pKa (phenol)~9.5–10.5 (estimated)

Synthesis and Optimization

Key Synthetic Routes

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized phenol derivatives. A representative method involves:

  • Borylation of 4-(trifluoromethoxy)phenol:

    • Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₃PO₄) in tetrahydrofuran (THF) at 80–90 °C .

    • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–B bond .

Reaction Optimization

Critical parameters for high yield include:

  • Catalyst loading: 4 mol% Pd(OAc)₂ with SPhos ligand .

  • Oxidant equivalents: 10 equiv. of 30% H₂O₂ for complete conversion .

  • Solvent system: THF/H₂O (9:1 v/v) to balance solubility and reactivity .

Table 2: Optimized Reaction Conditions (Adapted from )

ParameterOptimal ValueConversion
Pd catalystPd(OAc)₂ (4 mol%)98%
LigandSPhos (8 mol%)98%
Oxidant (H₂O₂)10 equiv.98%
Temperature90 °C98%
Time24 h98%

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables coupling with aryl halides (e.g., bromoarenes) to form biaryl structures. For example:
Ar-B(pin)+Ar’-XPd catalystAr-Ar’+byproducts\text{Ar-B(pin)} + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{byproducts}

  • Electrophilic partner: Aryl bromides or triflates .

  • Applications: Synthesis of pharmaceutical intermediates (e.g., kinase inhibitors) .

Oxidation and Reduction

  • Oxidation: The phenolic -OH group can be oxidized to quinones using agents like KMnO₄ .

  • Reduction: The -OCF₃ group is generally inert to reduction, but the boronic ester can be hydrolyzed to boronic acid under acidic conditions .

Applications in Scientific Research

Pharmaceutical Development

  • Kinase inhibitor synthesis: The trifluoromethoxy group enhances binding affinity to hydrophobic enzyme pockets .

  • Protease-targeted agents: Boronic acids are known to inhibit serine proteases (e.g., proteasome inhibitors) .

Materials Science

  • Liquid crystals: The -OCF₃ group improves thermal stability and mesophase behavior .

  • Polymer additives: Boronic esters act as cross-linkers in silicone-based polymers .

Challenges and Future Directions

  • Stability issues: Boronic esters are moisture-sensitive, requiring anhydrous storage .

  • Regioselectivity: Competing coupling sites may arise due to the -OCF₃ group’s electronic effects .

  • Next steps: Development of flow chemistry protocols to improve scalability .

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